CDK2 Inhibitory Potency of Anticancer Agent 29 Versus Flavopiridol and PHA-793887
Anticancer agent 29 inhibits CDK2 with an IC50 of 0.054 μM . This potency is 3.7-fold weaker than flavopiridol (IC50 = 0.0147 μM) [1] and 6.8-fold weaker than PHA-793887 (IC50 = 0.008 μM) [2] in comparable cell-free enzymatic assays. The differential CDK2 inhibitory activity may confer a distinct therapeutic window and reduced off-target kinase engagement relative to these more potent pan-CDK inhibitors.
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.054 μM |
| Comparator Or Baseline | Flavopiridol: 0.0147 μM; PHA-793887: 0.008 μM |
| Quantified Difference | 3.7-fold weaker vs. flavopiridol; 6.8-fold weaker vs. PHA-793887 |
| Conditions | Cell-free kinase assays; exact assay conditions may vary between studies |
Why This Matters
Selecting a CDK2 inhibitor with defined, moderate potency can be advantageous for dissecting CDK2-specific biology without complete pathway shutdown, enabling nuanced mechanistic studies.
- [1] PMC. Table 1: IC50 values for flavopiridol against CDKs. View Source
- [2] MedChemExpress (MCE). PHA-793887 Product Datasheet. View Source
